N-cyclohexyl-2,2,4,6,8-pentamethyl-3,4-dihydroquinoline-1(2H)-carboxamide
Description
N-cyclohexyl-2,2,4,6,8-pentamethyl-3,4-dihydroquinoline-1(2H)-carboxamide is a synthetic organic compound. It is characterized by its complex molecular structure, which includes a quinoline core, multiple methyl groups, and a cyclohexyl group. This compound is of interest in various fields of scientific research due to its unique chemical properties.
Properties
Molecular Formula |
C21H32N2O |
|---|---|
Molecular Weight |
328.5 g/mol |
IUPAC Name |
N-cyclohexyl-2,2,4,6,8-pentamethyl-3,4-dihydroquinoline-1-carboxamide |
InChI |
InChI=1S/C21H32N2O/c1-14-11-15(2)19-18(12-14)16(3)13-21(4,5)23(19)20(24)22-17-9-7-6-8-10-17/h11-12,16-17H,6-10,13H2,1-5H3,(H,22,24) |
InChI Key |
LRXKICGLRMSCQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(N(C2=C(C=C(C=C12)C)C)C(=O)NC3CCCCC3)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2,2,4,6,8-pentamethyl-3,4-dihydroquinoline-1(2H)-carboxamide typically involves multi-step organic reactions. The starting materials often include quinoline derivatives, cyclohexylamine, and methylating agents. The reaction conditions may involve the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper complexes.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process would be optimized for yield and purity, often using automated systems to control temperature, pressure, and reaction time. Purification methods such as recrystallization or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-2,2,4,6,8-pentamethyl-3,4-dihydroquinoline-1(2H)-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction may involve reagents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation or alkylation reactions can be performed using reagents like bromine or alkyl halides.
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and the use of specific solvents. The choice of reagents and conditions depends on the desired transformation and the functional groups present in the molecule.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the specific reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of more saturated compounds.
Scientific Research Applications
N-cyclohexyl-2,2,4,6,8-pentamethyl-3,4-dihydroquinoline-1(2H)-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-cyclohexyl-2,2,4,6,8-pentamethyl-3,4-dihydroquinoline-1(2H)-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that influence cellular processes such as signal transduction, gene expression, or metabolic activity.
Comparison with Similar Compounds
Similar Compounds
- N-cyclohexyl-2,2,4,6,8-pentamethyl-3,4-dihydroquinoline-1(2H)-carboxylate
- N-cyclohexyl-2,2,4,6,8-pentamethyl-3,4-dihydroquinoline-1(2H)-carboxylamide
Uniqueness
N-cyclohexyl-2,2,4,6,8-pentamethyl-3,4-dihydroquinoline-1(2H)-carboxamide is unique due to its specific substitution pattern and the presence of both cyclohexyl and quinoline moieties. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
